
4(5H)-Pyrimidinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(5H)-Pyrimidinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- is a synthetic organic compound characterized by the presence of a pyrimidinone core substituted with a trifluoromethyl ketone and a thioether group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4(5H)-Pyrimidinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- typically involves the following steps:
Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors such as urea and β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Trifluoromethyl Ketone: The trifluoromethyl ketone group can be introduced via a nucleophilic substitution reaction using reagents like trifluoroacetic anhydride.
Thioether Formation:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ketone group, converting it to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, potentially leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic systems, particularly in reactions involving trifluoromethylation.
Material Science: Its unique electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential scaffold for the development of pharmaceuticals, particularly those targeting enzymes or receptors involved in metabolic pathways.
Biochemical Research: It can be used as a probe to study the interactions of trifluoromethyl-containing compounds with biological macromolecules.
Industry:
Agriculture: Potential use as a precursor for agrochemicals.
Polymer Science: Incorporation into polymers to impart unique properties such as increased stability or specific reactivity.
Mecanismo De Acción
The mechanism of action of 4(5H)-Pyrimidinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the thioether and ketone groups can participate in hydrogen bonding or covalent interactions with active site residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparación Con Compuestos Similares
- 4(5H)-Pyrimidinone, 2-((3,3,3-trifluoro-2-oxopropyl)amino)-
- 4(5H)-Pyrimidinone, 2-((3,3,3-trifluoro-2-oxopropyl)oxy)-
Comparison:
- Uniqueness: The thioether group in 4(5H)-Pyrimidinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- imparts unique reactivity compared to its amino and oxy analogs. This can influence its chemical behavior and biological activity.
- Reactivity: The thioether group can undergo oxidation to form sulfoxides and sulfones, which is not possible with the amino or oxy analogs.
- Applications: The presence of the thioether group can enhance the compound’s utility in catalysis and material science due to its ability to participate in diverse chemical reactions.
This detailed overview provides a comprehensive understanding of 4(5H)-Pyrimidinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)-, covering its synthesis, reactivity, applications, and comparison with similar compounds
Propiedades
Número CAS |
127183-48-6 |
|---|---|
Fórmula molecular |
C7H5F3N2O2S |
Peso molecular |
238.19 g/mol |
Nombre IUPAC |
2-(3,3,3-trifluoro-2-oxopropyl)sulfanyl-5H-pyrimidin-4-one |
InChI |
InChI=1S/C7H5F3N2O2S/c8-7(9,10)4(13)3-15-6-11-2-1-5(14)12-6/h2H,1,3H2 |
Clave InChI |
YXLSDMXYSANGLK-UHFFFAOYSA-N |
SMILES canónico |
C1C=NC(=NC1=O)SCC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14276451.png)

![Dimethyl[2-(triethoxysilyl)ethyl]phosphane](/img/structure/B14276456.png)

![3-Hydroxy-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one](/img/structure/B14276459.png)
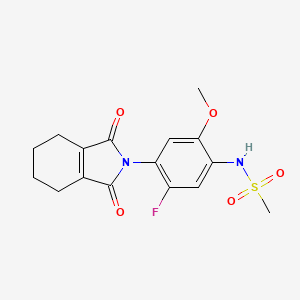

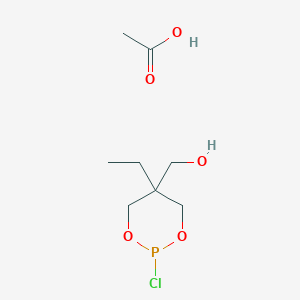
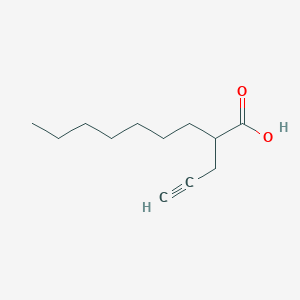
![2-{[2-({4-[(2-Carboxyphenyl)sulfanyl]butyl}sulfanyl)ethyl]sulfanyl}benzoic acid](/img/structure/B14276498.png)
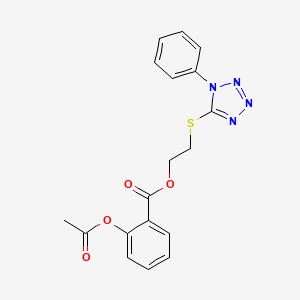
![N,N'-[(Diphenylsilanediyl)bis(methylene)]bis(N-ethylethan-1-amine)](/img/structure/B14276503.png)
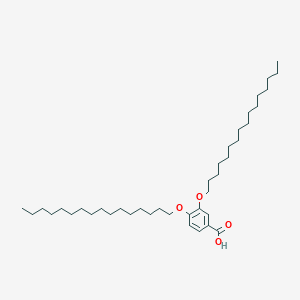
![5-{2-[4-(Diphenylamino)phenyl]ethenyl}thiophene-2-carbaldehyde](/img/structure/B14276517.png)
